molecular formula C20H17ClN4O2 B505199 1-(4-CHLOROPHENYL)-6-ETHYL-5-(4-METHOXYPHENYL)-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE

1-(4-CHLOROPHENYL)-6-ETHYL-5-(4-METHOXYPHENYL)-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE

Cat. No.: B505199
M. Wt: 380.8g/mol
InChI Key: BAGIORKCDNMTEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenyl)-6-ethyl-5-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines

Chemical Reactions Analysis

1-(4-Chlorophenyl)-6-ethyl-5-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-6-ethyl-5-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby affecting cellular pathways involved in disease progression. The compound’s structure allows it to bind effectively to these targets, leading to its biological activity .

Comparison with Similar Compounds

1-(4-Chlorophenyl)-6-ethyl-5-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can be compared with other pyrazolo[3,4-d]pyrimidine derivatives:

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H17ClN4O2

Molecular Weight

380.8g/mol

IUPAC Name

1-(4-chlorophenyl)-6-ethyl-5-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C20H17ClN4O2/c1-3-18-23-19-17(12-22-25(19)15-6-4-13(21)5-7-15)20(26)24(18)14-8-10-16(27-2)11-9-14/h4-12H,3H2,1-2H3

InChI Key

BAGIORKCDNMTEY-UHFFFAOYSA-N

SMILES

CCC1=NC2=C(C=NN2C3=CC=C(C=C3)Cl)C(=O)N1C4=CC=C(C=C4)OC

Canonical SMILES

CCC1=NC2=C(C=NN2C3=CC=C(C=C3)Cl)C(=O)N1C4=CC=C(C=C4)OC

Origin of Product

United States

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